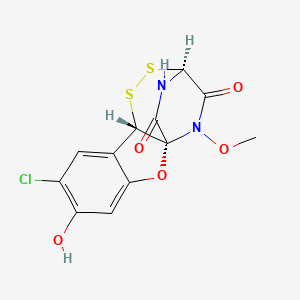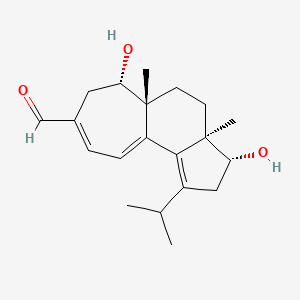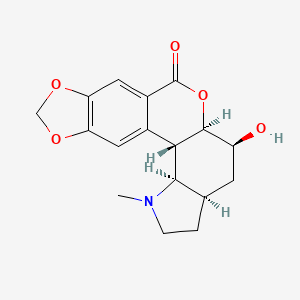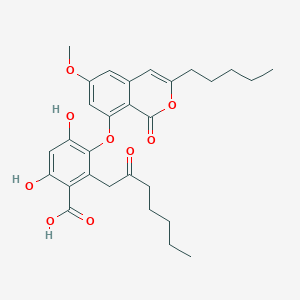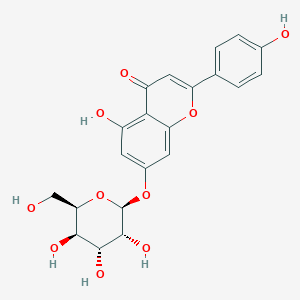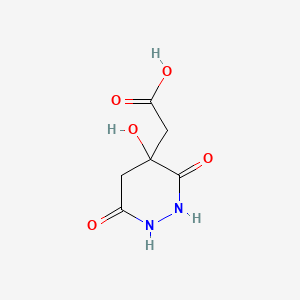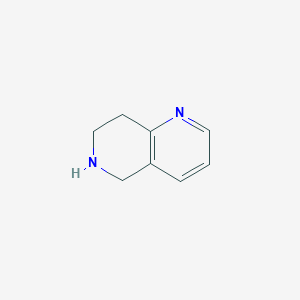![molecular formula C56H92O25 B1252478 [(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate](/img/structure/B1252478.png)
[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate is a natural product found in Periploca graeca and Periploca sepium with data available.
Aplicaciones Científicas De Investigación
Solubility Studies
The study of solubility characteristics of complex saccharides like xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol–water solutions offers significant insights. The research by Gong, Wang, Zhang, & Qu (2012) indicates that the solubilities of these saccharides in ethanol–water mixtures vary with temperature and ethanol mass fraction. This knowledge is crucial for applications in pharmaceuticals and food industries where the solubility of saccharides impacts product formulation and stability.
Synthesis of Novel Molecules
Innovative synthesis of new molecules using complex saccharides forms another area of significant research. For example, Mohammed, Kadhum, Mohammed, & Al Rekabi (2020) explored the synthesis of a new sugar imine molecule using a glucose derivative, showcasing the potential for creating novel compounds with diverse applications ranging from pharmaceuticals to materials science. The full details are available in their study (Mohammed et al., 2020).
Pharmaceutical Applications
Complex saccharides are also investigated for their potential pharmaceutical applications. For instance, Gardner et al. (2017) studied the effects of ginsenoside, a compound derived from ginseng, on hERG1 channels, which are crucial for heart function. Their research (Gardner et al., 2017) revealed that ginsenoside alters the gating of these channels, highlighting the potential for developing new heart-related therapies.
Antibacterial Activity
The exploration of antibacterial properties of saccharides and their derivatives is a vital research area. Kumar et al. (2016) synthesized novel triazolyl pyranochromen-2(1H)-one derivatives and evaluated their antibacterial activity. Their findings (Kumar et al., 2016) suggest these compounds could be potential candidates for new antibacterial drugs.
Analgesic Activity
Research by Xuqian (2014) identified several compounds from the pollen of Typha angustifolia L., exhibiting analgesic activity. This study (Xuqian, 2014) suggests the potential of these natural compounds in developing new pain relief medications.
Propiedades
Fórmula molecular |
C56H92O25 |
|---|---|
Peso molecular |
1165.3 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R,3R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H92O25/c1-22(73-53-50(48(70-10)39(61)23(2)74-53)81-52-45(67)43(65)41(63)35(79-52)21-71-51-44(66)42(64)40(62)34(20-57)78-51)37-32(59)18-31-29-12-11-27-17-28(13-15-55(27,6)30(29)14-16-56(31,37)7)77-36-19-33(68-8)46(25(4)72-36)80-54-49(76-26(5)58)47(69-9)38(60)24(3)75-54/h11,22-25,28-54,57,59-67H,12-21H2,1-10H3/t22-,23+,24+,25+,28-,29+,30-,31-,32+,33-,34+,35+,36-,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48-,49+,50+,51+,52-,53+,54-,55-,56-/m0/s1 |
Clave InChI |
JNINMHDUXJEVTJ-HGDPNNTRSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)OC(=O)C)OC)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)OC(=O)C)OC)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)OC)O |
Sinónimos |
delta(5)-pregnene-3beta,16alpha,20alpha-triol 3-O(2-O-acetyl-beta-D-digitalopyranosyl-beta-D-cymaropyranoside) 20-O-(beta-D-glucopyranosyl-beta-D-glucopyranosyl-beta-D-digitalopyranoside) glycoside H2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[(6R,6aS)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1252396.png)
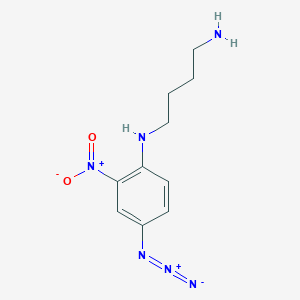
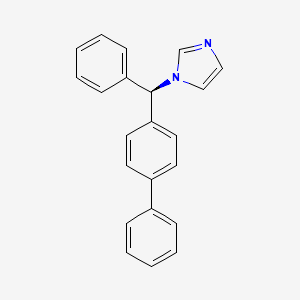
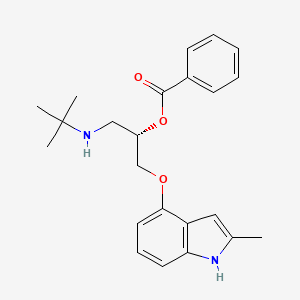

![(2S)-N-[5-[3-[3-(3-aminopropylamino)propylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1252404.png)
